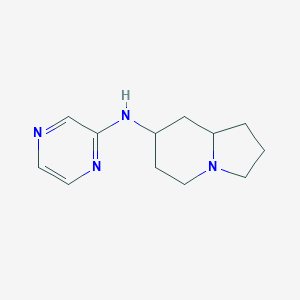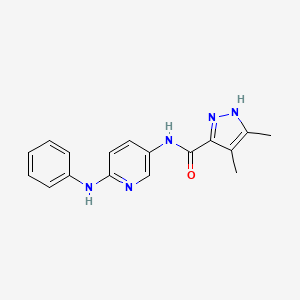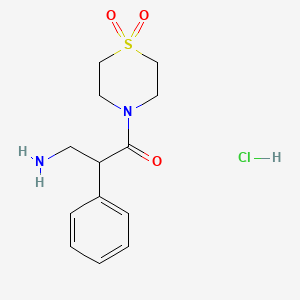![molecular formula C13H14N6O B7638909 5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)
5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, the compound has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Additionally, the compound's anticancer properties could be further explored for the development of new cancer therapies. Finally, the compound's potential use in the development of new antibacterial and antifungal agents could also be studied.
Métodos De Síntesis
The synthesis of 5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 5-phenyl-1,2,4-oxadiazole-3-carbaldehyde with propylhydrazine and sodium azide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained in good yield and purity after purification by column chromatography.
Aplicaciones Científicas De Investigación
5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
5-phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-6-12-15-17-18-19(12)9-11-14-13(20-16-11)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQQEIMIKFQCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=NN1CC2=NOC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)

![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
